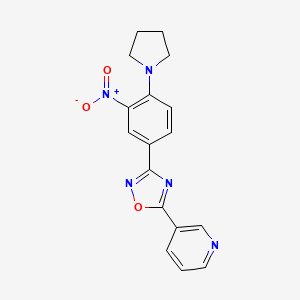
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its broad range of biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not yet fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in various biological pathways. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound's mechanism of action requires further investigation to fully understand its potential applications in various fields.
Biochemical and Physiological Effects
Studies have reported several biochemical and physiological effects of this compound. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and exhibit antibacterial activity against several strains of bacteria. The compound's effects on various biological pathways make it a promising target for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is its broad range of biological activities. This compound has potential applications in various fields of scientific research, including cancer research, inflammation research, and microbiology. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in some experimental setups.
Orientations Futures
There are several future directions for research on 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is to investigate the compound's potential as a fluorescent probe in biological imaging. Another direction is to study the compound's interactions with specific enzymes or proteins involved in various biological pathways to better understand its mechanism of action. Additionally, further research is needed to optimize the synthesis method for higher yields and to improve the compound's solubility in water.
Méthodes De Synthèse
The synthesis of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(pyrrolidin-1-yl)aniline with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Applications De Recherche Scientifique
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a ligand for metal ion detection. The compound's unique structure and biological activities make it an attractive target for further research.
Propriétés
IUPAC Name |
3-(3-nitro-4-pyrrolidin-1-ylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-10-12(5-6-14(15)21-8-1-2-9-21)16-19-17(25-20-16)13-4-3-7-18-11-13/h3-7,10-11H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDZNPQFGWXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

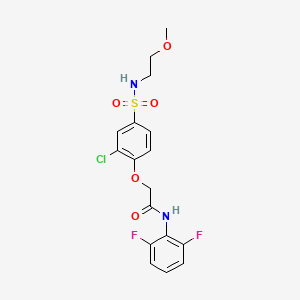
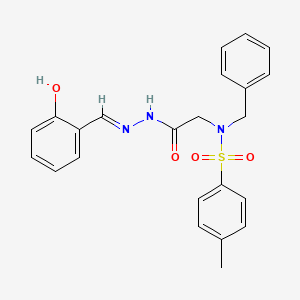

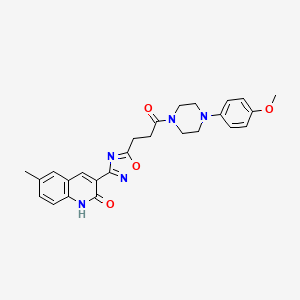
![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
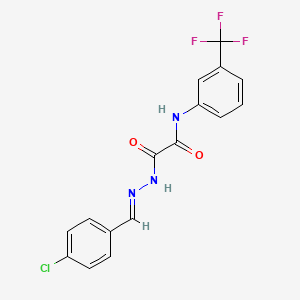
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
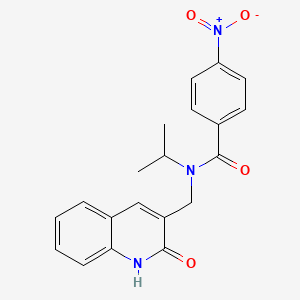
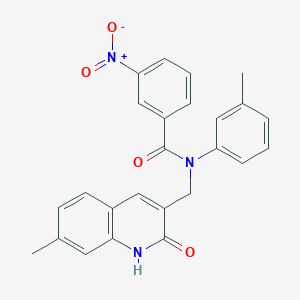

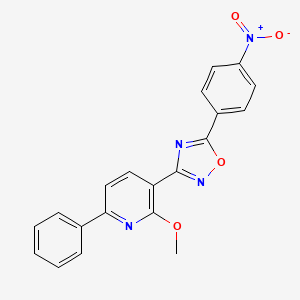

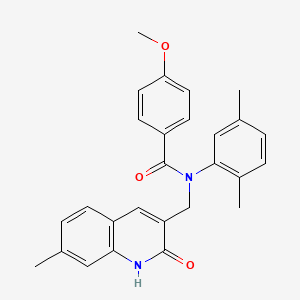
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)